molecular formula C27H14F24O6S2 B2611014 di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate CAS No. 254973-46-1

di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate

Cat. No. B2611014
CAS RN: 254973-46-1
M. Wt: 954.48
InChI Key: UKZASYGGARTPKI-UHFFFAOYSA-N
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Description

Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate, also known as F7FS, is a fluorinated surfactant that has gained attention in various scientific fields due to its unique properties.

Scientific Research Applications

Synthesis and Spectral Properties of Fluorene Derivatives

Fluorene derivatives, such as merocyanine dyes, have been synthesized to study their absorption spectra in different solvents. These compounds, including derivatives of fluorene like diphenyl 9H-fluorene-2,7-disulfonate and bis(2,2,3,3,4,4,5,5-octafluoropentyl) 9H-fluorene-2,7-disulfonate, exhibit varying electronic structures and transition types based on quantum-chemical analysis. This highlights their potential in optical applications and as dyes with specific spectral properties (Kurdyukova et al., 2012).

Sulfonated Polyimides for Fuel Cell Applications

The development of sulfonated diamine monomers, derived from fluorene compounds for the synthesis of polyimides, showcases their relevance in fuel cell technology. These polyimides exhibit good solubility and notable proton conductivities, making them comparable to Nafion 117 in performance, indicating their utility in enhancing fuel cell efficiency (Guo et al., 2002).

Aromatic Sulphonation for Chemical Synthesis

Research into the sulphonation of fluorene and related compounds provides foundational knowledge for chemical synthesis, demonstrating how sulphonation can lead to a variety of isomers. This knowledge is crucial for the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science (Schaasberg-Nienhuis et al., 1979).

Conjugated Polyelectrolytes for Optoelectronic Applications

The synthesis and solution behavior of anionic fluorene-co-thiophene-based conjugated polyelectrolytes, which form clusters in water and not solutions at the molecular level, demonstrate their potential in sensory or optoelectronic devices. These compounds' photoluminescence quantum yield and electrical conductivity suggest applications in developing components for optoelectronic devices (Burrows et al., 2009).

properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H14F24O6S2/c28-16(29)20(36,37)24(44,45)26(48,49)22(40,41)18(32,33)8-56-58(52,53)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)59(54,55)57-9-19(34,35)23(42,43)27(50,51)25(46,47)21(38,39)17(30)31/h1-4,6-7,16-17H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZASYGGARTPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H14F24O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate

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